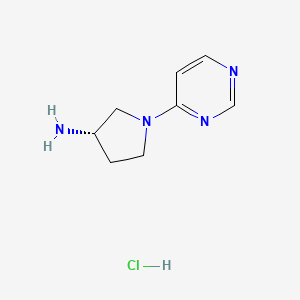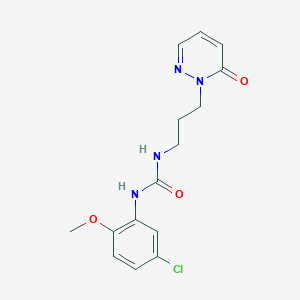
1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a urea derivative and is also known by the name of TAK-659.
Aplicaciones Científicas De Investigación
Electro-Fenton Degradation of Antimicrobials
Research on the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems indicates the potential of such systems in breaking down complex organic compounds. This method leverages hydroxyl radicals produced on the anode surface from water oxidation and in the medium by Fenton's reaction, demonstrating a significant pathway for the environmental processing of persistent organic pollutants (Sirés et al., 2007).
Improvement for Synthesis of Benzoxazolone
The synthesis improvement for 6-methoxy-2(3H)-benzoxazolone, from 2-nitro-5-methoxyphenol, highlights advances in chemical synthesis techniques, particularly in optimizing conditions for more efficient and cost-effective reactions (Ju Xiu-lian, 2011).
Cyclocondensation Reaction with Urea
The synthesis of novel series of pyrimidinones through cyclocondensation of trifluoro-buten-ones with urea showcases the versatility of urea in synthesizing heterocyclic compounds. This contributes to the development of potential pharmacologically active molecules (Bonacorso et al., 2003).
Antioxidant and Anticholinesterase Activities
A study on coumarylthiazole derivatives containing aryl urea/thiourea groups revealed inhibitory effects on acetylcholinesterase and butyrylcholinesterase, demonstrating the potential of such compounds in therapeutic applications for diseases like Alzheimer's (Kurt et al., 2015).
Formation Pathway of Urea-Derived Compounds
Investigation into the reactions of urea with formaldehyde provides insights into the formation pathways of specific urea-derived compounds. Understanding these pathways is crucial for designing and synthesizing novel compounds with desired properties (Shiba et al., 1989).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-23-13-6-5-11(16)10-12(13)19-15(22)17-7-3-9-20-14(21)4-2-8-18-20/h2,4-6,8,10H,3,7,9H2,1H3,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUYHCUCIUFQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


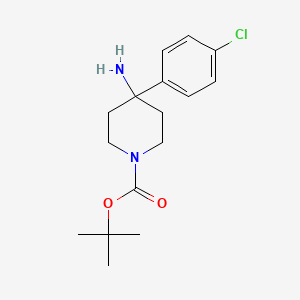

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2888879.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2888880.png)
![Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888885.png)
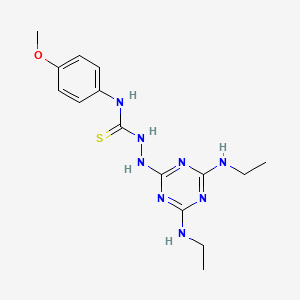
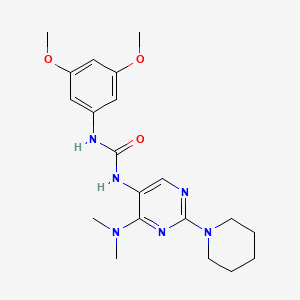
![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)
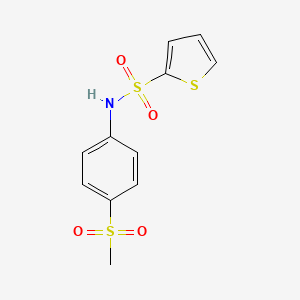

![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)
